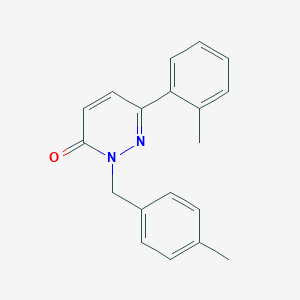![molecular formula C23H20N4O3 B2764518 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921823-52-1](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a heterocyclic compound Its structure incorporates a pyrido[3,2-d]pyrimidine core, with functional groups that offer potential reactivity and versatility
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Substrate Preparation: : The synthesis begins with appropriate starting materials, such as substituted pyrimidine derivatives.
Formation of the Pyrido[3,2-d]pyrimidine Core: : This step often involves cyclization reactions under acidic or basic conditions, using catalysts to facilitate ring formation.
Phenethyl Group Introduction: : The phenethyl group is typically introduced via substitution reactions using reagents like phenethyl halides.
Final Acylation: : The N-phenylacetamide moiety is added through an acylation reaction, often using an appropriate acyl chloride and a base like triethylamine.
Industrial Production Methods
For large-scale production, automated synthetic setups are employed. Reaction conditions are optimized for yield and purity, and continuous flow reactors are sometimes used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, forming oxidized products that might have different properties.
Reduction: : Reduction reactions may target specific functional groups, potentially modifying the activity or stability of the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromic acid.
Reduction: : Agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Reagents such as halogenated phenyl derivatives or other electrophiles and nucleophiles.
Major Products
Products of these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with potential alterations in chemical behavior and properties.
Aplicaciones Científicas De Investigación
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is utilized in a range of scientific domains:
Chemistry: : As a precursor for more complex molecules or as a reactant in organic synthesis.
Biology: : Investigated for its bioactivity, which may include enzyme inhibition or interaction with biological macromolecules.
Medicine: : Explored for potential therapeutic effects, possibly related to its structural similarity to biologically active compounds.
Industry: : Used in the synthesis of advanced materials or specialty chemicals.
Mecanismo De Acción
This compound exerts its effects through several mechanisms:
Molecular Targets: : It may bind to specific proteins or nucleic acids, affecting their function.
Pathways Involved: : Involvement in cellular pathways, such as signal transduction or metabolic routes, altering cellular responses or activities.
Comparación Con Compuestos Similares
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is distinct from other similar compounds due to its unique substituents and the specific structure of its pyrido[3,2-d]pyrimidine core. Similar compounds might include:
2-Phenyl-3,4-dihydropyrido[3,2-d]pyrimidines: : Differ in the nature or position of substituents.
Phenylacetamides: : Varying in the substituents on the aromatic ring or the amide linkage.
Other Dihydropyrimidines: : With different core modifications or additional functional groups.
Propiedades
Número CAS |
921823-52-1 |
|---|---|
Fórmula molecular |
C23H20N4O3 |
Peso molecular |
400.438 |
Nombre IUPAC |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28) |
Clave InChI |
PWDBYKKHJGTOHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)

![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2764442.png)
![N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide](/img/structure/B2764443.png)
![2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)


![8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2764450.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)
![2-phenyl-5-(propan-2-yl)-7-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2764455.png)
![5-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2764456.png)
